molecular formula C11H15BF2N2O4S B1458642 (4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-49-1

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1458642
M. Wt: 320.13 g/mol
InChI Key: CGZXNXVOGBNLPL-UHFFFAOYSA-N
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Description

“(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number 1704067-49-1 . It has a molecular weight of 207.015 and a molecular formula of C7H5BrF2 . This compound is used in scientific research and has applications in diverse fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a difluoro group and a sulfonyl group linked to a methylpiperazine .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 208.4±30.0 °C at 760 mmHg . The flash point is 79.8±24.6 °C . The exact mass is 205.954269 and it has a LogP value of 3.36 . The compound should be stored at 2-8°C .

Scientific Research Applications

Catalysis and Organic Synthesis

Nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, including derivatives similar to our compound of interest, enables the efficient conversion to sulfinate salts. These salts can further be transformed into valuable sulfonyl-containing groups such as sulfones, sulfonamides, and sulfonyl fluorides. This process exemplifies the role of boronic acids in facilitating diverse organic transformations under mild conditions, highlighting their importance in the synthesis of active pharmaceutical ingredients (Lo, Chen, & Willis, 2019).

Material Science

In material science, boronic acids are employed in the development of high glass-transition temperature and organosoluble novel arylene ether polymers. These materials exhibit outstanding thermal stability and solubility in various organic solvents, making them suitable for applications in optical materials and coatings. The synthesis involves the use of boronic acid derivatives in a Suzuki coupling reaction, demonstrating the utility of boronic acids in the creation of advanced materials with unique properties (Huang et al., 2007).

Sensor Development

Boronic acids are integral to the development of sensors, particularly for the detection of biologically relevant molecules. A boronic acid derivative has been utilized as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity. This application underscores the versatility of boronic acids in sensor design, enabling the detection of ions in physiological conditions and offering potential for environmental monitoring and healthcare diagnostics (Selvaraj et al., 2019).

properties

IUPAC Name

[4,5-difluoro-2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2N2O4S/c1-15-2-4-16(5-3-15)21(19,20)11-7-10(14)9(13)6-8(11)12(17)18/h6-7,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZXNXVOGBNLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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